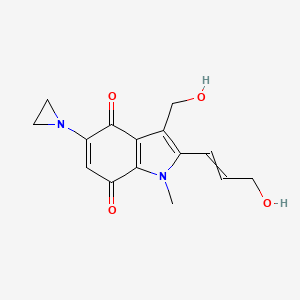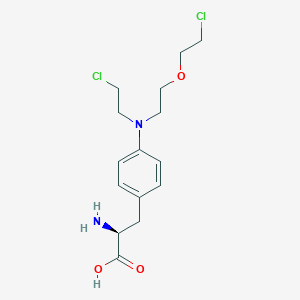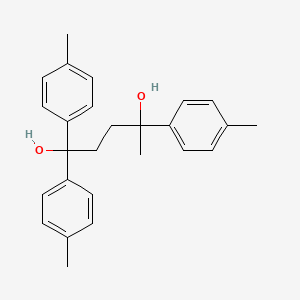
1,1,4-Tri-p-tolylpentane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4-Tri-p-tolylpentane-1,4-diol typically involves the reaction of p-tolylmagnesium bromide with a suitable pentane derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4-Tri-p-tolylpentane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The p-tolyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,4-Tri-p-tolylpentane-1,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of hydroxylated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,4-Tri-p-tolylpentane-1,4-diol is not well-documented. it is likely that the compound interacts with molecular targets through its hydroxyl groups and aromatic rings. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,4-Tri-p-tolylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1,4-Tri-p-tolylhexane-1,4-diol: Similar structure but with a longer carbon chain.
1,1,4-Tri-p-tolylpentane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
1,1,4-Tri-p-tolylpentane-1,4-diol is unique due to its specific arrangement of p-tolyl groups and hydroxyl functionalities, which may impart distinct chemical and physical properties compared to its analogs .
Eigenschaften
Molekularformel |
C26H30O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1,1,4-tris(4-methylphenyl)pentane-1,4-diol |
InChI |
InChI=1S/C26H30O2/c1-19-5-11-22(12-6-19)25(4,27)17-18-26(28,23-13-7-20(2)8-14-23)24-15-9-21(3)10-16-24/h5-16,27-28H,17-18H2,1-4H3 |
InChI-Schlüssel |
LUTDPJMSRKJWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(CCC(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


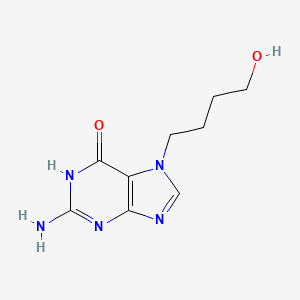
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
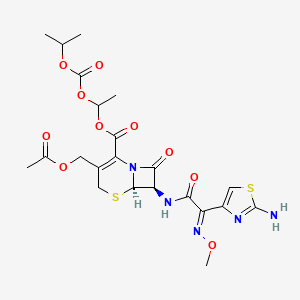
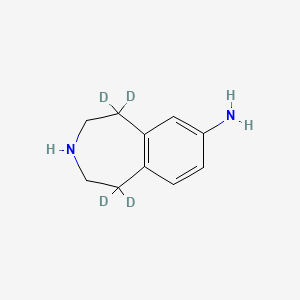
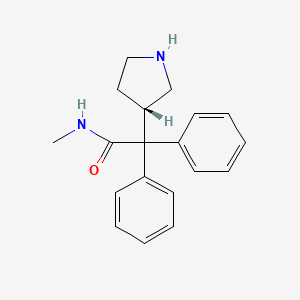
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)

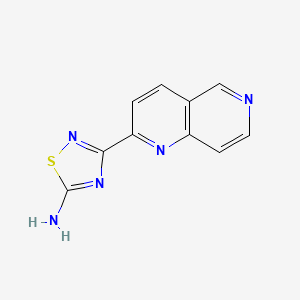
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
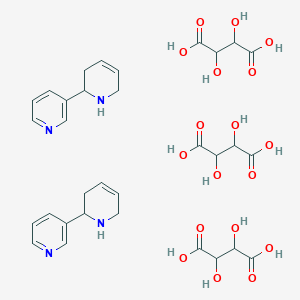

![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
